

Application Notes and Protocols: Development of Flame Retardant Polymers from Cardanol

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Compound of Interest

Compound Name: Cardanol diene

Cat. No.: B1656211

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Introduction

Cardanol, a renewable phenolic lipid derived from cashew nut shell liquid (CNSL), has garnered significant attention as a sustainable building block for functional polymers.^{[1][2]} Its unique structure, featuring a phenolic ring, a hydroxyl group, and a long unsaturated alkyl chain, makes it a versatile precursor for a wide range of chemical modifications.^[3] One of the most promising applications of cardanol is in the development of halogen-free flame retardants, addressing the environmental and health concerns associated with conventional halogenated additives.^{[3][4]} Phosphorus-containing cardanol derivatives, in particular, have demonstrated excellent efficacy in enhancing the fire resistance of various polymer systems, including epoxy resins and phenolic foams.^{[3][5][6]}

These bio-based flame retardants primarily act in the condensed phase, promoting the formation of a protective char layer upon combustion.^{[1][6]} This char layer insulates the underlying polymer from heat and oxygen, thereby inhibiting further degradation and flame propagation.^[6] This application note provides detailed protocols for the synthesis of a cardanol-based flame retardant, its incorporation into an epoxy matrix, and the subsequent evaluation of its flame retardant properties.

Experimental Protocols

Synthesis of Cardanyl Diphenylphosphate (CDPP)

This protocol describes the synthesis of a reactive flame retardant, cardanyl diphenylphosphate (CDPP), through a condensation reaction between cardanol and diphenyl phosphoryl chloride.

[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

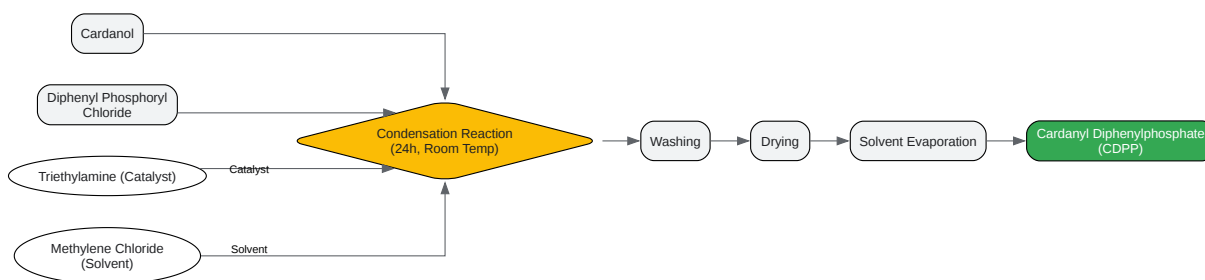
- Cardanol (Technical grade)
- Diphenyl phosphoryl chloride
- Triethylamine (TEA)
- Methylene chloride (MC)
- Magnesium sulfate
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer

Procedure:

- Add 20 g (0.07 mol) of cardanol, 8.14 g (0.08 mol) of triethylamine (as a catalyst), and 200 mL of methylene chloride to a round-bottom flask.[\[6\]](#)
- Dissolve 18 g (0.07 mol) of diphenyl phosphoryl chloride in 200 mL of methylene chloride.
- Slowly add the diphenyl phosphoryl chloride solution to the cardanol solution using a dropping funnel while stirring continuously.
- Allow the reaction to proceed at room temperature for 24 hours.[\[6\]](#)
- After the reaction, wash the resulting mixture with deionized water to remove any salts.
- Dry the organic layer with magnesium sulfate and then evaporate the methylene chloride solvent under reduced pressure to obtain the final product, cardanyl diphenylphosphate

(CDPP).

- Confirm the chemical structure of the synthesized CDPP using ^1H NMR and Fourier Transform Infrared (FTIR) spectroscopy.[6][7]



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Caption: Synthesis workflow for Cardanyl Diphenylphosphate (CDPP).

Preparation of Flame-Retardant Epoxy Formulations

This protocol details the incorporation of the synthesized CDPP into an epoxy resin matrix.

Materials:

- Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
- Cardanyl diphenylphosphate (CDPP)
- 4,4'-Diaminodiphenylmethane (DDM) curing agent
- Mechanical stirrer

- Vacuum oven

Procedure:

- Preheat the DGEBA epoxy resin to 80°C to reduce its viscosity.
- Add the desired amount of CDPP flame retardant (e.g., 5, 10 parts per hundred parts of resin by weight) to the preheated epoxy resin.
- Mechanically stir the mixture at 80°C for 30 minutes to ensure a homogeneous dispersion.
- Add a stoichiometric amount of the DDM curing agent to the mixture.
- Continue stirring for another 10 minutes until the curing agent is completely dissolved and mixed.
- Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
- Pour the formulation into preheated molds and cure at 120°C for 2 hours, followed by post-curing at 150°C for 2 hours.
- Allow the samples to cool to room temperature before demolding.

Flame Retardancy Evaluation

This section outlines the standard test methods used to characterize the flame retardant properties of the polymer formulations.

a. Limiting Oxygen Index (LOI):

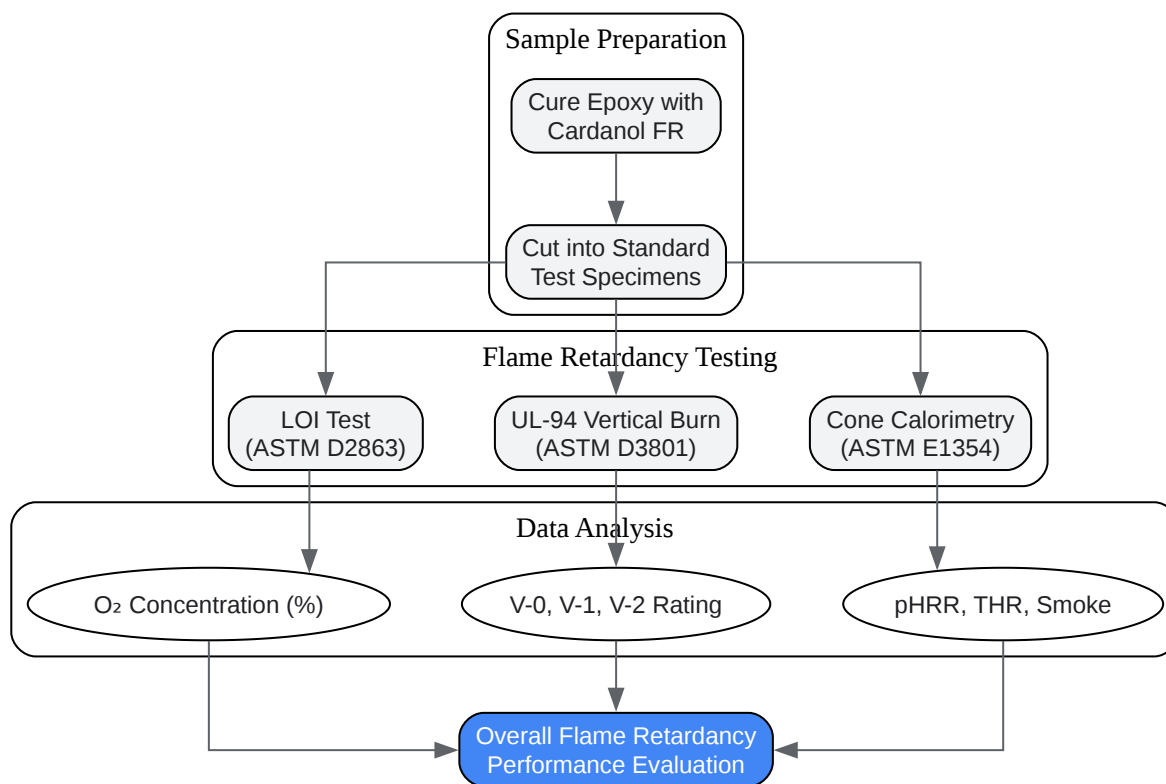
- The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
- Prepare samples with dimensions of 120 mm × 6.5 mm × 3 mm.
- Conduct the test according to the ASTM D2863 standard. A higher LOI value indicates better flame retardancy.[3]

b. UL-94 Vertical Burning Test:

- This test assesses the burning behavior of a material after exposure to a flame.
- Prepare samples with dimensions of 127 mm × 12.7 mm × 3.2 mm.
- Conduct the test according to the ASTM D3801 standard.
- Materials are classified as V-0, V-1, or V-2 based on the time to extinguish, afterglow time, and whether flaming drips ignite a cotton patch below. V-0 represents the highest level of flame retardancy.

c. Cone Calorimetry:

- Cone calorimetry is a bench-scale test that measures key fire behavior parameters such as the heat release rate (HRR), total heat release (THR), and smoke production.^{[6][9][10]}
- Prepare samples with dimensions of 100 mm × 100 mm × 3 mm.
- Conduct the test according to the ASTM E1354 standard under a heat flux of 35 or 50 kW/m².^[9]
- Lower values for peak Heat Release Rate (pHRR) and Total Heat Release (THR) signify improved flame retardancy.^[5]



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Caption: Experimental workflow for flame retardancy evaluation.

Data Summary

The following tables summarize the quantitative data on the flame retardant properties of various cardanol-based polymer systems.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Classification

Polymer System	Flame Retardant (wt%)	LOI (%)	UL-94 Rating	Reference
Epoxy Resin (EP)	None (EP0)	22.1	-	[6][7][8]
EP + CDPP	5 (EP5)	28.2	-	[6]
EP + CDPP	10 (EP10)	32.7	-	[6][7][8]
Polybenzoxazine	None	25.0	-	[11]
Polybenzoxazine + AL-ash	15	32.0	-	[11]
Phenolic Foam (PF)	None	37.9	-	[3]
PF + PSNCFR*	10	41.9	-	[3]

*PSNCFR: Phosphorus, Silicon, and Nitrogen-containing cardanol-based flame retardant

Table 2: Cone Calorimetry Data (Heat Flux: 50 kW/m²)

| Polymer System | Flame Retardant (wt%) | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) |
Reference | | :--- | :--- | :--- | :--- | :--- | | Epoxy Resin (EP) | None (EP0) | 564.1 | 168.1 | 17.7 | [[6]
| | EP + CDPP | 10 (EP10) | 433.0 | 147.9 | 24.0 | [[6] | | Phenolic Foam (PF) | None | 104 | 16 | -
| [[3] | | PF + PSNCFR* | 10 | 76 | 11 | - | [[3] |

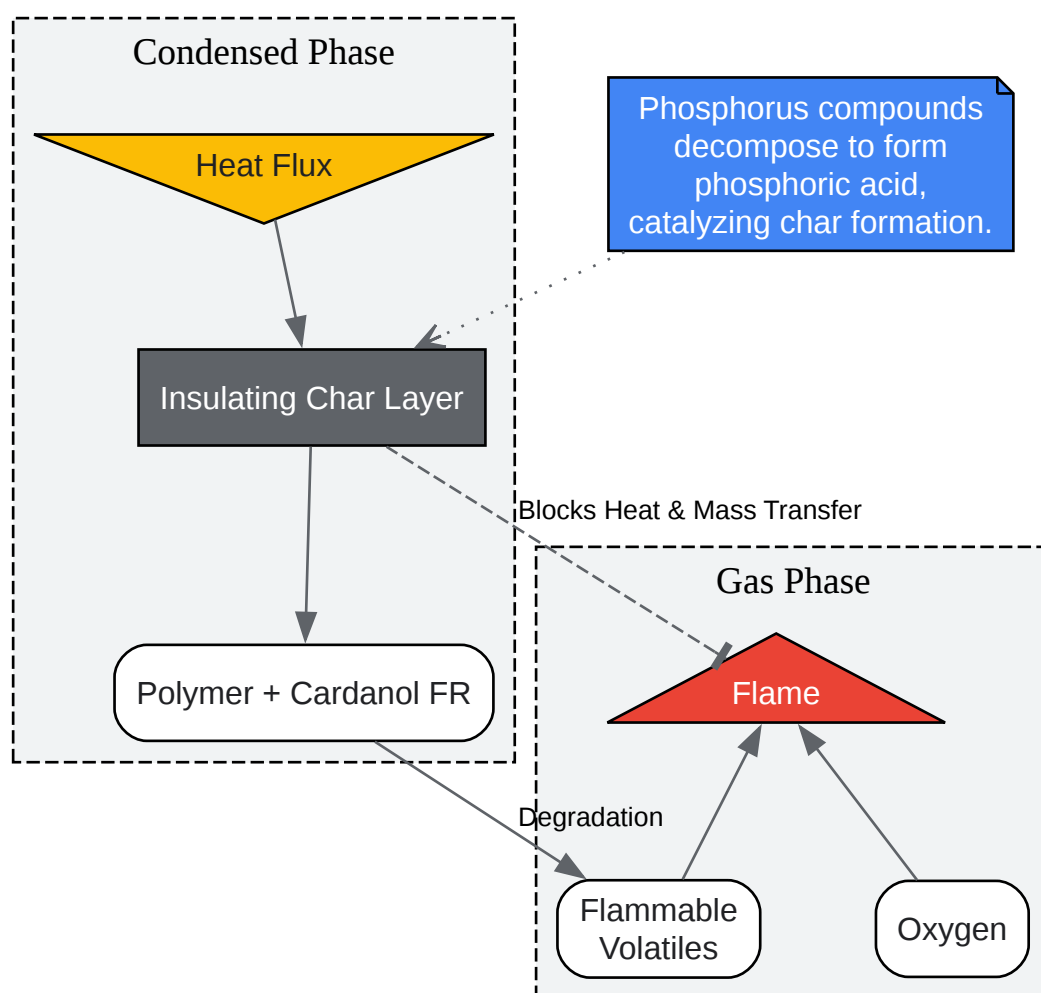
*PSNCFR: Phosphorus, Silicon, and Nitrogen-containing cardanol-based flame retardant

Flame Retardancy Mechanism

Phosphorus-based cardanol flame retardants primarily operate through a condensed-phase mechanism.[6] During combustion, the phosphorus compounds decompose to form phosphoric acid. This acid acts as a catalyst in the dehydration of the polymer matrix, promoting the formation of a stable, insulating char layer.[6]

Key actions in the condensed phase:

- Early Decomposition: The phosphorus components in the flame retardant have relatively weak bonds and decompose at a lower temperature than the polymer matrix.[6][7]
- Catalytic Dehydration: The resulting phosphoric acid species accelerate the cross-linking and carbonization of the polymer.
- Char Formation: A dense and compact char layer is formed on the surface of the material.[6]
- Barrier Effect: This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the diffusion of oxygen to the polymer and flammable volatiles to the flame, thus extinguishing the fire.



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Caption: Condensed-phase flame retardancy mechanism of cardanol polymers.

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